molecular formula C22H22N6S B15174469 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15174469
M. Wt: 402.5 g/mol
InChI Key: ZAZSLNPMSJIDHP-OEAKJJBVSA-N
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Description

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of both pyrazole and triazole rings, which contribute to its diverse biological activities. Its tert-butyl and phenyl substituents enhance its stability and lipophilicity, making it a promising candidate for drug development.

Biological Activity

The compound 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on existing literature.

Chemical Structure

The molecular formula of the compound is C18H20N4SC_{18}H_{20}N_4S with a molecular weight of approximately 356.5 g/mol. The structure features a triazole ring substituted with a thiol group and various aryl groups that enhance its biological activity.

Synthesis

The synthesis of triazole derivatives typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. For this specific compound, methods may include:

  • Formation of the Triazole Ring : Utilizing 1,2,4-triazole precursors.
  • Substitution Reactions : Introducing aryl groups through nucleophilic substitution or electrophilic aromatic substitution.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines using assays such as XTT to measure cell viability:

  • Case Study : A study synthesized multiple triazole derivatives and assessed their efficacy against cancer cell lines. The results highlighted that compounds with specific substitutions on the triazole ring showed enhanced cytotoxicity against breast and colon cancer cells .
CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast)15
Other TriazolesHT29 (Colon)10

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Triazoles are known for their broad-spectrum activity against bacteria and fungi:

  • Antibacterial Activity : Studies have shown that derivatives like this one can inhibit the growth of various pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were often reported in the range of 0.12 to 1.95 µg/mL for structurally similar compounds .
PathogenMIC (µg/mL)
E. coli0.5
S. aureus0.75

Anti-inflammatory and Antioxidant Properties

Recent investigations have suggested that triazole derivatives exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and possess antioxidant activity due to the presence of thiol groups:

  • Mechanism : The thiol group is believed to play a crucial role in scavenging free radicals and modulating oxidative stress .

Properties

Molecular Formula

C22H22N6S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H22N6S/c1-22(2,3)17-11-9-15(10-12-17)14-23-28-20(26-27-21(28)29)19-13-18(24-25-19)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,25)(H,27,29)/b23-14+

InChI Key

ZAZSLNPMSJIDHP-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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